molecular formula C16H26ClNO B4881508 4-(4-chloro-2,6-dimethylphenoxy)-N,N-diethylbutan-1-amine

4-(4-chloro-2,6-dimethylphenoxy)-N,N-diethylbutan-1-amine

Cat. No.: B4881508
M. Wt: 283.83 g/mol
InChI Key: RKGLTYZBZQSCDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-chloro-2,6-dimethylphenoxy)-N,N-diethylbutan-1-amine is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound features a complex structure with a chlorinated aromatic ring and a diethylamino group, making it a subject of interest for researchers and industrial chemists.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chloro-2,6-dimethylphenoxy)-N,N-diethylbutan-1-amine typically involves multiple steps, starting with the preparation of the chlorinated aromatic precursor. One common method involves the chlorination of 2,6-dimethylphenol to produce 4-chloro-2,6-dimethylphenol. This intermediate is then reacted with diethylamine and butyl bromide under controlled conditions to yield the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination and amination processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Catalysts and solvents are carefully selected to optimize reaction efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-(4-chloro-2,6-dimethylphenoxy)-N,N-diethylbutan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-chloro-2,6-dimethylphenoxy)-N,N-diethylbutan-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential effects on cellular processes and as a tool for probing biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-chloro-2,6-dimethylphenoxy)-N,N-diethylbutan-1-amine involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity and influencing various biochemical pathways. For example, it may inhibit specific ion channels or enzymes involved in inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-(4-chloro-2,6-dimethylphenoxy)-N,N-diethylbutan-1-amine stands out due to its unique combination of a chlorinated aromatic ring and a diethylamino group. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

4-(4-chloro-2,6-dimethylphenoxy)-N,N-diethylbutan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26ClNO/c1-5-18(6-2)9-7-8-10-19-16-13(3)11-15(17)12-14(16)4/h11-12H,5-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKGLTYZBZQSCDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCCOC1=C(C=C(C=C1C)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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